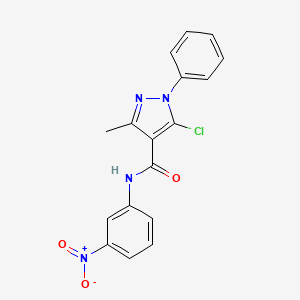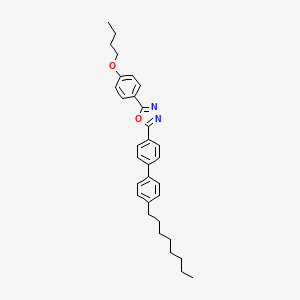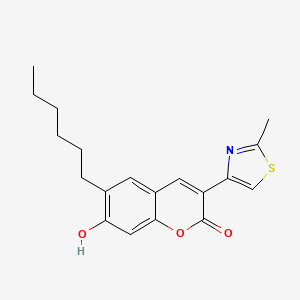![molecular formula C14H22N2O3 B11701460 Methyl 2-{[(adamantan-1-YL)carbamoyl]amino}acetate](/img/structure/B11701460.png)
Methyl 2-{[(adamantan-1-YL)carbamoyl]amino}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[(adamantan-1-YL)carbamoyl]amino}acetate is a compound that features an adamantane moiety, which is known for its unique cage-like structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(adamantan-1-YL)carbamoyl]amino}acetate typically involves the reaction of adamantan-1-yl isocyanate with methyl glycinate. The reaction is carried out in an organic solvent such as acetonitrile at room temperature. The reaction proceeds smoothly to give the desired product in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-{[(adamantan-1-YL)carbamoyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The carbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Methyl 2-{[(adamantan-1-YL)carbamoyl]amino}ethanol.
Substitution: Various substituted carbamoyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-{[(adamantan-1-YL)carbamoyl]amino}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to the stability and lipophilicity of the adamantane moiety.
Medicine: Explored for its antiviral and anticancer properties.
Mécanisme D'action
The mechanism of action of Methyl 2-{[(adamantan-1-YL)carbamoyl]amino}acetate involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to cross cell membranes, making it an effective agent in drug delivery. The carbamoyl group can form hydrogen bonds with biological targets, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adamantane: The parent hydrocarbon with a similar cage-like structure.
1-Adamantanecarboxylic acid: A derivative with a carboxylic acid functional group.
Adamantan-1-yl isocyanate: A precursor used in the synthesis of Methyl 2-{[(adamantan-1-YL)carbamoyl]amino}acetate.
Uniqueness
This compound is unique due to the combination of the adamantane moiety and the carbamoyl group, which imparts distinct chemical and biological properties. Its stability, lipophilicity, and ability to participate in various chemical reactions make it a valuable compound in research and industrial applications .
Propriétés
Formule moléculaire |
C14H22N2O3 |
|---|---|
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
methyl 2-(1-adamantylcarbamoylamino)acetate |
InChI |
InChI=1S/C14H22N2O3/c1-19-12(17)8-15-13(18)16-14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11H,2-8H2,1H3,(H2,15,16,18) |
Clé InChI |
KAIDXASUHULQDC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CNC(=O)NC12CC3CC(C1)CC(C3)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(2,2,2-Trichloro-1-hexanamidoethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11701388.png)
![2-fluoro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide](/img/structure/B11701394.png)
![4-isobutyryl-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11701398.png)

![N-[5-(2-{2-[2-(5-Benzamido-1,3,4-thiadiazol-2-YL)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-YL]benzamide](/img/structure/B11701403.png)

![(E)-3-Dibenzo[B,D]furan-2-YL-1-phenyl-2-propen-1-one](/img/structure/B11701411.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B11701419.png)
![4-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide](/img/structure/B11701437.png)


![3-(1H-1,2,3-Benzotriazol-1-YL)-N'-[(Z)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide](/img/structure/B11701446.png)
![Methyl 2-dibenzo[B,D]furan-3-YL-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B11701472.png)

